molecular formula C16H22N4O2 B2519125 N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide CAS No. 1355932-64-7

N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide

Cat. No. B2519125
CAS RN: 1355932-64-7
M. Wt: 302.378
InChI Key: HXVXNSLWNQEFPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CCX-DMPA involves several steps, including cyclization, amidation, and functional group modification. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

CCX-DMPA’s molecular formula is C~17~H~22~N~4~O~2~ . Its three-dimensional structure reveals a cyclic backbone with the pyridazinyl and acetamide groups attached. The nitrile (cyanocyclohexyl) substituent contributes to its unique properties. Computational studies and X-ray crystallography have elucidated its precise geometry and intermolecular interactions .


Chemical Reactions Analysis

CCX-DMPA participates in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Its reactivity depends on the functional groups present. Researchers have investigated its behavior under different conditions, shedding light on its stability and reactivity patterns .


Physical And Chemical Properties Analysis

  • Spectral Data : Its IR , NMR , and mass spectra provide valuable insights into its functional groups and connectivity .

Safety and Hazards

  • Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment .

Future Directions

: Xu, Z., Yuan, S., Chen, L., & Yang, D. (2024). “A good pun is its own reword”: Can Large Language Models Understand Puns? arXiv preprint arXiv:2404.13599. Link

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5,6-dimethylpyridazin-3-yl)oxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-9-14(19-18-13(12)2)22-10-15(21)20(3)16(11-17)7-5-4-6-8-16/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVXNSLWNQEFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)OCC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide

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